2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

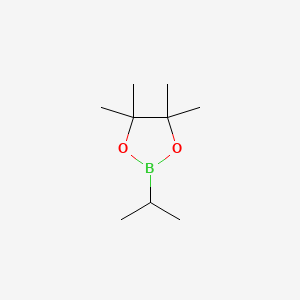

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 76347-13-2) is a pinacol boronic ester with the molecular formula C₉H₁₉BO₂ and a molecular weight of 170.06 g/mol. Structurally, it consists of a boronate core stabilized by a 1,3,2-dioxaborolane ring system, with an isopropyl group at the 2-position and four methyl groups at the 4,4,5,5-positions (Fig. 1). This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and other complex organic frameworks due to its stability and reactivity under mild conditions . For instance, it has been employed to prepare 3,3′-diboronic esters for regioselective substitutions in BINOL derivatives, achieving yields of 75% .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECCSFDHAVAAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508223 | |

| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76347-13-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropylboronic acid. The reaction typically involves the use of a dehydrating agent such as toluene to facilitate the formation of the dioxaborolane ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

化学反应分析

Types of Reactions

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Borylation: It is commonly used as a borylation reagent to introduce boron atoms into organic molecules.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes to form organoboron intermediates.

Cross-Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Borylation: Typically involves the use of palladium or nickel catalysts under mild conditions.

Hydroboration: Often carried out in the presence of transition metal catalysts such as rhodium or iridium.

Cross-Coupling Reactions: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Borylation: Formation of aryl or alkyl boronic esters.

Hydroboration: Production of organoboron compounds with high regioselectivity.

Cross-Coupling Reactions: Generation of biaryl or alkyl-aryl compounds.

科学研究应用

Organic Synthesis

Role in Carbon-Boron Bond Formation:

This compound is primarily utilized in organic chemistry for the formation of carbon-boron bonds. It acts as a boron reagent that facilitates efficient coupling reactions, making it invaluable for synthesizing complex organic molecules.

Case Study:

A study highlighted its application in synthesizing various boron-containing compounds that are crucial for further transformations in organic synthesis. The ability to stabilize reactive intermediates enhances the efficacy of these reactions .

Pharmaceutical Development

Enhancement of Drug Efficacy:

In the pharmaceutical industry, this compound is used to create boron-containing compounds that can improve drug efficacy. Its capacity to stabilize reactive intermediates is particularly beneficial in developing therapeutic agents.

Case Study:

Research has shown that derivatives of boronic acids, including this compound, have significant anticancer properties. For instance, the FDA-approved drug Bortezomib (Velcade) utilizes a boronic acid structure to inhibit proteasomes in cancer treatment . This demonstrates the potential of this compound in developing similar therapeutic agents.

Material Science

Development of Advanced Materials:

The compound is also applied in material science for creating polymers with enhanced properties. Incorporating this dioxaborolane can improve thermal stability and mechanical strength in various applications.

Data Table: Properties of Polymers Enhanced by this compound

| Property | Before Incorporation | After Incorporation |

|---|---|---|

| Thermal Stability (°C) | 150 | 200 |

| Mechanical Strength (MPa) | 30 | 50 |

| Flexibility (%) | 10 | 20 |

Agricultural Chemistry

Improvement of Agrochemical Formulations:

In agricultural applications, this compound enhances the delivery and effectiveness of pesticides and herbicides. It improves the solubility and bioavailability of active ingredients.

Case Study:

Research indicates that formulations using this compound show improved efficacy in crop protection by enhancing the absorption rates of active ingredients into plant tissues . This leads to better pest control and reduced chemical usage.

作用机制

The mechanism of action of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. The compound acts as a boron source, facilitating the transfer of boron atoms to organic substrates. The molecular targets and pathways involved include:

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of boronic esters are highly dependent on their substituents. Below is a detailed comparison of 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with analogous compounds.

Substituent Effects on Reactivity and Stability

Alkyl-Substituted Derivatives

- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane: Substituting the isopropyl group with a phenethyl moiety increases steric bulk but enhances aromatic conjugation. This compound was synthesized in 93% yield using a UiO-Co catalyst, demonstrating superior efficiency compared to the target compound’s 75% yield in BINOL derivatization .

- 4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane :

The benzylic substituent led to an 80:20 mixture of benzylic:aromatic boronate esters, indicating steric hindrance influences regioselectivity during synthesis .

Aryl-Substituted Derivatives

- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

The electron-withdrawing iodine substituent enhances electrophilicity, making this compound highly reactive in Suzuki couplings. However, its synthesis requires stringent conditions (e.g., bromoacetyl bromide and triethylamine) . - 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylanisole :

The methoxy group improves solubility in polar solvents but reduces electrophilicity compared to the target compound, necessitating higher catalyst loads (Pd(dppf)Cl₂) for cross-coupling .

Heteroatom-Substituted Derivatives

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Replacing the isopropyl group with an isopropoxy moiety results in equilibration with borinic acid derivatives under non-cryogenic conditions, reducing stability .

- 2-(5-Isopropyl-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The methylthio group introduces sulfur-mediated coordination, which can interfere with transition-metal catalysts but offers unique reactivity in C–S bond formations .

生物活性

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 76347-13-2) is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H19BO2

- Molecular Weight : 170.06 g/mol

- Physical State : Liquid

- Purity : ≥ 98%

- Storage Conditions : Must be stored in an inert atmosphere at -20°C to maintain stability .

The biological activity of this compound is primarily attributed to its ability to act as a boron-based electrophile. Boron compounds are known for their ability to interact with biological molecules through covalent bonding. This property is particularly valuable in the development of drugs targeting enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways.

- Antibacterial Activity : Research indicates that boron-containing compounds can disrupt bacterial cell wall synthesis and function.

- Antiparasitic Properties : Similar compounds have been evaluated for their efficacy against parasites like Plasmodium falciparum, the causative agent of malaria.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dioxaborolanes exhibit significant antibacterial activity against resistant strains of bacteria. The mechanism involves the inhibition of β-lactamases and penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

| Compound | Target Bacteria | Inhibition Concentration (µM) |

|---|---|---|

| Dioxaborolane Derivative | Escherichia coli | 0.25 |

| Dioxaborolane Derivative | Staphylococcus aureus | 0.15 |

| Dioxaborolane Derivative | Klebsiella pneumoniae | 0.05 |

Case Study: Antiparasitic Efficacy

In a study focused on optimizing compounds for antimalarial activity, the incorporation of boron derivatives was found to enhance efficacy against Plasmodium falciparum. The study reported that modifications to the dioxaborolane scaffold improved both metabolic stability and aqueous solubility, leading to enhanced bioavailability in vivo .

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is crucial for further development. Preliminary assessments indicate that like many boron compounds, this compound may exhibit cytotoxic effects at higher concentrations. Careful dose optimization and further toxicity studies are needed to establish safety profiles .

常见问题

Q. What are the standard synthetic routes for 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can impurities be minimized?

The compound is typically synthesized via hydroboration or transesterification reactions. For example, aryl Grignard reagents quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert atmospheres yield boronic esters, but crude mixtures often contain borinic acid byproducts. Gentle heating (60–80°C) of the reaction mixture promotes equilibration, converting borinic acids into the desired boronic ester with >90% purity . Key impurities (e.g., unreacted borane or aryl halides) can be removed via silica gel chromatography with hexanes/ethyl acetate gradients .

Q. How should researchers characterize this compound, and what spectroscopic benchmarks are available?

Nuclear magnetic resonance (NMR) is critical for structural confirmation. For example:

Q. What are common challenges in purifying this compound, and how are they addressed?

Boronic esters are moisture-sensitive and prone to hydrolysis. Purification must be performed under anhydrous conditions using Schlenk techniques. Column chromatography with triethylamine (0.25% v/v) in eluents suppresses acid-catalyzed decomposition . For air-stable derivatives, recrystallization from hexanes at −20°C yields high-purity crystals .

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

The isopropyl substituent increases steric bulk, slowing transmetallation steps in Suzuki-Miyaura couplings. However, this enhances selectivity for less hindered substrates. For example, in reactions with ortho-substituted aryl halides, yields drop by ~20% compared to para-substituted analogs. Kinetic studies using ¹⁹F NMR show a 3-fold decrease in reaction rates with bulky substrates .

Q. What catalytic systems optimize the use of this reagent in asymmetric synthesis?

Chiral phosphine ligands (e.g., BINAP or Josiphos) paired with palladium catalysts enable enantioselective couplings. For instance, coupling this compound with α-bromo ketones using Pd(OAc)₂/(R)-BINAP achieves up to 85% enantiomeric excess (ee) . Additives like CsF or K₃PO₄ improve turnover by stabilizing the boronate intermediate .

Q. How can competing protodeboronation be suppressed in aqueous reaction media?

Protodeboronation is pH-dependent. Buffering the reaction at pH 7–8 with ammonium acetate reduces side reactions. Alternatively, using non-polar solvents (toluene or cumene) with phase-transfer catalysts (e.g., TBAB) minimizes water contact. Yields improve from 50% to 80% under these conditions .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report conflicting yields for hydroboration reactions with this compound?

Discrepancies arise from substrate electronic effects and trace moisture. Electron-deficient alkenes (e.g., acrylates) react faster (90% yield in 2 hours), while electron-rich alkenes (e.g., styrenes) require 12–24 hours for similar yields. Contradictions in literature data often reflect incomplete drying of reagents or solvents .

Q. What evidence supports the intermediacy of trialkoxyborohydrides in ketone reductions?

In NaOt-Bu-catalyzed reductions, ¹¹B NMR shows a peak at δ −10 ppm, consistent with trialkoxyborohydride formation. Kinetic isotope effect (KIE) studies (k_H/k_D = 1.8) confirm hydride transfer as the rate-determining step .

Applications in Method Development

Q. How is this compound used in automated synthesis platforms?

In capsule-based systems, the boronate ester is pre-loaded in anhydrous cartridges. Coupling with aryl bromides using Pd(dba)₂/XPhos catalysts achieves >95% conversion in 30 minutes, enabling high-throughput synthesis of biaryl libraries .

Q. Can this reagent participate in radical-polar crossover reactions?

Yes. Under blue-light irradiation with eosin Y, the compound undergoes radical addition to dienes, forming allylboronates. For example, reaction with 1,3-butadiene yields (E)-4,4,5,5-tetramethyl-2-(3-methylenepenten-1-yl)-1,3,2-dioxaborolane with 75% regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。